1,1'-Binaphthalene

概要

説明

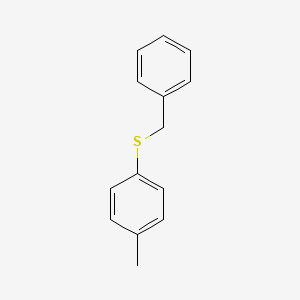

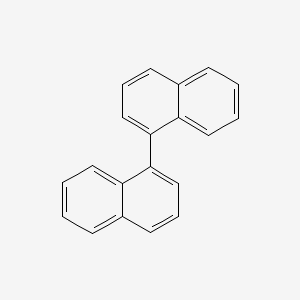

1,1’-Binaphthalene, also known as binaphthyl, is an organic compound with the formula (C10H7)2 . It is one of the dimers of naphthalene and is a colorless solid . This compound has attracted attention because the atropisomers can be isolated due to hindered rotation between the two naphthyl subunits . It is used as a chiral auxiliary in the catalytic asymmetric oxidation of sulfides to sulfoxides .

Synthesis Analysis

A highly atroposelective Au-catalyzed synthesis of 1,1’-binaphthalene-2,3’-diols has been reported . The synthesis starts from a range of substituted benzyl alkynones . Another study reported the diastereoselective synthesis of the 1,1’-binaphthol unit .

Molecular Structure Analysis

The molecular structure of 1,1’-Binaphthalene can be viewed as a 2D Mol file or a computed 3D SD file . A study on the structure and racemization mechanism of 1,1-binaphthalene-8,8-diol has been reported .

Chemical Reactions Analysis

1,1’-Binaphthalene has been used in the catalytic asymmetric oxidation of sulfides to sulfoxides . A new and efficient method for the resolution of 1,1’-binaphthalene-2,2’-diol has been reported .

Physical and Chemical Properties Analysis

1,1’-Binaphthalene is a colorless solid . Its photophysical properties have been investigated by steady-state and time-resolved spectroscopies .

科学的研究の応用

Oxidative Skeletal Rearrangement for Azaacenes Synthesis : 1,1'-Binaphthalene-2,2'-diamines (BINAMs) undergo oxidative skeletal rearrangement, which involves the cleavage of the C-C single bond and nitrogen migration. This rearrangement provides a unique method to synthesize U-shaped azaacenes, otherwise challenging to prepare. The physicochemical properties of these azaacenes have been extensively studied (Takeda et al., 2014).

Solid State Investigation for Asymmetric Catalysis : this compound-2,2'-diol (BINOL) and its derivatives have wide applications in modern chemistry, especially in asymmetric catalysis. The solid-state structures of BINOL derivatives, crucial for understanding and improving catalytic efficiency, have been elucidated, providing valuable insight for the development of enantioselective synthesis (Maria et al., 2017).

Chiral Recognition of Amino Acid Derivatives : Optically active derivatives of this compound have been found to bind various amines, demonstrating significant chiral recognition. This property is particularly important in the context of developing selective receptors and sensors (Kawabata et al., 1996).

Polyethylene Glycol (PEG) Immobilization for Catalysis : this compound-2,2'-diol has been immobilized on polyethylene glycol supports for use in catalysis, showcasing how modifications of BINOL can enhance its utility in various chemical transformations (Beletskaya et al., 2011).

Fluorescence Polymer Sensors for F− Detection : (S)-binaphthalene-based polymer sensors have been developed for the direct and visual detection of fluoride ions (F−). These sensors exhibit significant fluorescence enhancement upon F− addition, demonstrating the potential for environmental monitoring and analytical applications (Li et al., 2014).

Enzyme Catalyzed Resolution of Dithiol Isomers : Both enantiomers of (this compound)-2,2'-dithiol have been obtained with high enantiomeric excess via enzymatic resolution, showing the potential for creating chiral compounds of high purity, crucial in pharmaceutical synthesis (Kiefer et al., 1994).

作用機序

Target of Action

1,1’-Binaphthalene, also known as 1,1’-BINAPHTHYL, is an organic compound with the formula (C10H7)2 . It is one of the dimers of naphthalene It’s known that the compound has attracted some attention because the atropisomers can be isolated due to hindered rotation between the two naphthyl subunits .

Mode of Action

The mechanism of action of 1,1’-Binaphthalene involves complexation of iron (III) into the hydroxyl, followed by a radical coupling reaction of the naphthol rings initiated by iron (III) reducing into iron (II) . This process results in the formation of a new compound with unique properties.

Biochemical Pathways

The compound’s interaction with iron (iii) and its subsequent reduction to iron (ii) suggests that it may influence redox reactions and iron metabolism within the cell .

Pharmacokinetics

The compound’s molecular weight of 2543252 and its chemical structure could influence its bioavailability and pharmacokinetic profile.

Result of Action

The compound’s ability to undergo hindered rotation between the two naphthyl subunits could potentially influence its interactions with cellular targets and its overall biological activity.

Safety and Hazards

When handling 1,1’-Binaphthalene, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . Protective gloves, clothing, eye protection, and face protection should be worn . It should only be used outdoors or in a well-ventilated area .

将来の方向性

生化学分析

Biochemical Properties

1,1’-Binaphthalene plays a significant role in biochemical reactions, particularly in the field of asymmetric catalysis. It interacts with various enzymes and proteins, acting as a ligand in coordination complexes. For instance, 1,1’-Binaphthalene derivatives are used in the synthesis of chiral catalysts, which are crucial for enantioselective reactions . These interactions often involve the formation of coordination bonds with transition metals, leading to the stabilization of reactive intermediates and the enhancement of reaction selectivity.

Cellular Effects

The effects of 1,1’-Binaphthalene on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1,1’-Binaphthalene derivatives can affect the activity of various enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, 1,1’-Binaphthalene has been observed to interact with cellular receptors, potentially altering signal transduction mechanisms and influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 1,1’-Binaphthalene exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the nature of the interaction. For example, 1,1’-Binaphthalene derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and reducing enzymatic activity . Conversely, it can also activate enzymes by inducing conformational changes that enhance catalytic efficiency. These interactions often result in changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of 1,1’-Binaphthalene in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that 1,1’-Binaphthalene is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to 1,1’-Binaphthalene has been observed to cause cumulative effects on cellular function, including alterations in metabolic pathways and enzyme activity.

Dosage Effects in Animal Models

The effects of 1,1’-Binaphthalene vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, 1,1’-Binaphthalene can be toxic, leading to adverse effects such as enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage level.

Metabolic Pathways

1,1’-Binaphthalene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites by modulating enzyme activity and altering the flow of metabolic intermediates . For example, 1,1’-Binaphthalene derivatives have been shown to affect glycolytic and oxidative phosphorylation pathways, leading to changes in energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of 1,1’-Binaphthalene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, 1,1’-Binaphthalene may be transported into cells via membrane transporters and subsequently distributed to organelles such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 1,1’-Binaphthalene is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 1,1’-Binaphthalene derivatives may be localized to the mitochondria, where they influence mitochondrial function and energy production. Additionally, the compound’s localization can affect its interactions with other biomolecules, further modulating its biochemical activity.

特性

IUPAC Name |

1-naphthalen-1-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZHCHYQNPQSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870671 | |

| Record name | (±)-1,1′-Binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-53-5, 11068-27-2 | |

| Record name | 1,1′-Binaphthyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Binaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Binaphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (±)-1,1′-Binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-BINAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87T28S609 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,1'-binaphthyl?

A1: The molecular formula of 1,1'-binaphthyl is C20H14. Its molecular weight is 254.32 g/mol.

Q2: How is the structure of 1,1'-binaphthyl confirmed?

A2: Several techniques are used to confirm its structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography. For example, NMR spectroscopy can distinguish between different hydrogen and carbon environments in the molecule, providing information about its connectivity and symmetry. []

Q3: What makes 1,1'-binaphthyl chiral?

A3: 1,1'-Binaphthyl exhibits atropisomerism, meaning the two naphthalene units are connected by a single bond, and the rotation around this bond is restricted due to steric hindrance. This restricted rotation results in two non-superimposable mirror images, known as enantiomers, leading to chirality. []

Q4: Is 1,1'-binaphthyl thermally stable?

A4: 1,1'-Binaphthyl exhibits good thermal stability. Studies have shown its ability to withstand temperatures up to 470°C, making it suitable for high-temperature reactions. []

Q5: How does the solubility of 1,1'-binaphthyl vary in different solvents?

A5: The solubility of 1,1'-binaphthyl is influenced by the solvent's polarity. It generally exhibits higher solubility in non-polar solvents like toluene and chloroform compared to polar solvents like water. [, ]

Q6: Does the structure of 1,1'-binaphthyl influence its crystallization behavior?

A6: Yes, the inherent chirality of 1,1'-binaphthyl significantly influences its crystallization. It crystallizes as a conglomerate, meaning separate crystals of each enantiomer are formed, rather than a racemic crystal containing both enantiomers. [, ]

Q7: Why is 1,1'-binaphthyl important in asymmetric catalysis?

A7: 1,1'-Binaphthyl serves as a versatile chiral scaffold for designing ligands used in asymmetric catalysis. Its rigid structure and the ability to introduce different substituents at specific positions allow for fine-tuning the steric and electronic properties of the ligand, influencing the catalyst's selectivity and reactivity. [, , ]

Q8: What are some notable derivatives of 1,1'-binaphthyl used in catalysis?

A8: Several derivatives have gained prominence, including:

- BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): Widely employed in various asymmetric reactions, including hydrogenation, isomerization, and coupling reactions. [, , ]

- BINOL (1,1'-Bi-2-naphthol): Utilized as a chiral auxiliary and as a starting material for synthesizing other chiral catalysts and ligands. [, , ]

- NOBIN (2-Amino-2'-hydroxy-1,1'-binaphthyl): A valuable ligand for asymmetric catalysis, particularly in reactions involving Lewis acid activation. [, ]

Q9: How does the choice of substituents on the 1,1'-binaphthyl backbone affect catalytic activity?

A9: The nature and position of substituents significantly influence the catalyst's performance. For instance, introducing electron-donating or withdrawing groups can alter the electronic properties of the metal center, thereby impacting reaction rates and selectivity. Additionally, bulky substituents can create steric hindrance, favoring specific enantiomers during the reaction. [, , ]

Q10: How is computational chemistry employed in studying 1,1'-binaphthyl and its derivatives?

A10: Computational techniques are instrumental in:- Predicting the three-dimensional structures of 1,1'-binaphthyl derivatives and their complexes with metals. This is particularly useful for understanding the spatial arrangements critical for catalytic activity. [, ]- Investigating the electronic properties of catalysts and their interactions with reactants. This helps rationalize the observed reactivity and selectivity in asymmetric reactions. []- Calculating transition states and reaction pathways, providing insights into reaction mechanisms. This allows researchers to optimize reaction conditions and design more efficient catalysts. []

Q11: How does modifying the dihedral angle between the naphthalene rings of 1,1'-binaphthyl influence its properties?

A11: The dihedral angle significantly impacts the chirality and, consequently, the catalytic properties of 1,1'-binaphthyl derivatives. Altering this angle can affect the steric environment around the catalytic center, leading to changes in enantioselectivity and reactivity. [, , ]

Q12: What is the impact of introducing different functional groups at the 2 and 2' positions of 1,1'-binaphthyl?

A12: Introducing different functional groups, such as phosphines, amines, or hydroxyls, at these positions allows for fine-tuning the ligand's steric and electronic properties. This, in turn, influences the coordination ability, reactivity, and selectivity of the resulting metal complexes. [, , ]

Q13: How stable are 1,1'-binaphthyl derivatives under different reaction conditions?

A13: The stability of 1,1'-binaphthyl derivatives depends on the specific substituents and the reaction environment. For instance, some derivatives may be sensitive to air or moisture, requiring handling under inert conditions. [, ]

Q14: What strategies can be employed to improve the stability of 1,1'-binaphthyl-based catalysts?

A14: Several approaches can enhance stability:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B7771905.png)

![3-(Cyclohexylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7771915.png)